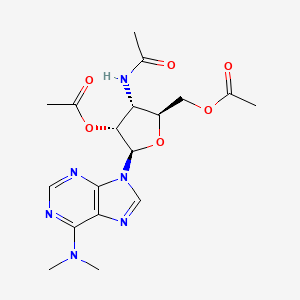

![molecular formula C8H9ClN2 B576749 6-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-61-3](/img/structure/B576749.png)

6-Methylimidazo[1,2-a]pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

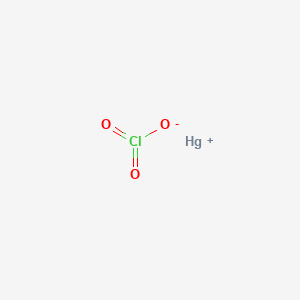

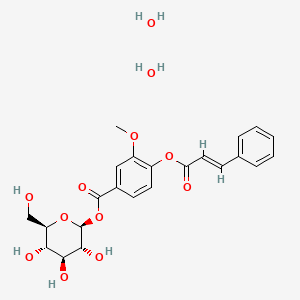

6-Methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 10518-61-3 . It has a molecular weight of 168.63 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is synthesized from easily available chemicals due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for 6-Methylimidazo[1,2-a]pyridine hydrochloride is 1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom in the molecule .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation between 2-aminopyridine and aldehydes is a common method for constructing the imidazo[1,2-a]pyridine core .Physical And Chemical Properties Analysis

6-Methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature .Scientific Research Applications

Antituberculosis Agent

6-Methylimidazo[1,2-a]pyridine derivatives have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the development of new TB drugs .

Material Science

Due to its structural characteristics, 6-Methylimidazo[1,2-a]pyridine is useful in material science. It serves as a “drug prejudice” scaffold, which means it has a structure commonly found in many drugs, making it a versatile compound for developing new materials with potential applications in various fields .

Luminescent Materials

This compound is also valuable in the creation of luminescent materials. Its derivatives can be used in optoelectronic devices, sensors, and as emitters for confocal microscopy and imaging. The luminescent properties enhance the functionality of these materials in technological applications .

Pharmaceutical Research

In pharmaceutical research, 6-Methylimidazo[1,2-a]pyridine hydrochloride is explored for its potential in creating new therapeutic agents. Its molecular structure allows for the development of innovative drugs with specific targeting capabilities .

Chemical Synthesis

The compound plays a significant role in chemical synthesis. It is involved in the synthesis of various chemical entities, serving as a building block for complex molecules. This is crucial for the discovery and development of new chemical compounds .

Anticancer Research

Research has indicated that imidazo[1,2-a]pyridine analogues, including 6-Methylimidazo[1,2-a]pyridine, may have applications in anticancer drug development. Their ability to interact with cancer cell pathways makes them candidates for further exploration in oncology .

Drug Discovery

6-Methylimidazo[1,2-a]pyridine hydrochloride is a key scaffold in drug discovery, particularly for infectious diseases. Its structural features make it a valuable starting point for the design of drugs targeting a variety of pathogens .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties allow for accurate measurements and analyses in various chemical assays .

Safety and Hazards

The safety data sheet for 6-Methylimidazo[1,2-a]pyridine hydrochloride indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-methylimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDVZZMSYRPOPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674423 |

Source

|

| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

10518-61-3 |

Source

|

| Record name | 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)

![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)